molecular formula C10H20N2 B13103476 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine CAS No. 88327-72-4

2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine

Cat. No.: B13103476
CAS No.: 88327-72-4
M. Wt: 168.28 g/mol
InChI Key: BPEYEJWZKDMFJE-UHFFFAOYSA-N
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Description

2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrido[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine consists of a fused bicyclic system with a pyridine ring and a pyrazine ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a nitro-Mannich reaction can lead to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents one of the shortest routes to access this pharmacologically relevant heterobicyclic system. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions may yield reduced derivatives of the compound.

Scientific Research Applications

2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine has several scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacologically active compound. It has shown promise in various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Additionally, this compound is used in the synthesis of bioactive molecules and natural products, making it valuable for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. Compounds with this scaffold have been shown to exhibit diverse biological activities by interacting with enzymes, receptors, and other biomolecules. For example, some derivatives of this compound have been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact molecular targets and pathways may vary depending on the specific derivative and its biological activity.

Comparison with Similar Compounds

2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazine derivatives. These compounds share a similar fused bicyclic structure but may differ in their substituents and biological activities. For instance, pyrrolo[1,2-a]pyrazine derivatives have been shown to exhibit more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . The uniqueness of 2-ethyloctahydro-1H-pyrido[1,2-a]pyrazine lies in its specific structure and the diverse range of biological activities it can exhibit.

Properties

CAS No.

88327-72-4

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-ethyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

InChI

InChI=1S/C10H20N2/c1-2-11-7-8-12-6-4-3-5-10(12)9-11/h10H,2-9H2,1H3

InChI Key

BPEYEJWZKDMFJE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN2CCCCC2C1

Origin of Product

United States

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